2-(2-chloropyriMidin-4-yl)thiazole

Description

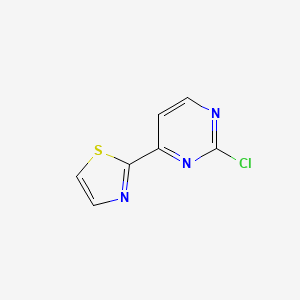

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloropyrimidin-4-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3S/c8-7-10-2-1-5(11-7)6-9-3-4-12-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTJGJJEJRAYDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C2=NC=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Chloropyrimidin 4 Yl Thiazole and Its Analogues

Established Synthetic Pathways for the 2-(2-Chloropyrimidin-4-yl)thiazole Core Structure

The construction of the bifunctional thiazole-pyrimidine framework relies on robust and versatile chemical reactions that allow for the introduction of various substituents, enabling the exploration of the chemical space around this central scaffold.

For instance, the synthesis of N-(3-(5-(2-chloropyrimidin-4-yl)-2-(substituted)thiazol-4-yl)-2-chlorophenyl)-2,6-dichlorobenzenesulfonamide derivatives has been successfully achieved using a one-pot methodology. nih.govacs.org This reaction demonstrates the power of MCRs in assembling complex molecular architectures that contain the this compound core.

| Product Compound Name | Yield (%) | Melting Point (°C) |

| N-(3-(5-(2-Chloropyrimidin-4-yl)-2-(8-nitro-1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)thiazol-4-yl)-2-chlorophenyl)-2,6-dichlorobenzenesulfonamide | 89 | 218–220 |

| N-(3-(5-(2-Chloropyrimidin-4-yl)-2-(3,6-dioxo-2,3-dihydropyridazin-1(6H)-yl)thiazol-4-yl)-2-chlorophenyl)-2,6-dichlorobenzenesulfonamide | 92 | 194–196 |

Table 1: Examples of this compound analogues synthesized via a one-pot, three-component reaction. Data sourced from nih.govacs.org.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The Stille coupling, which involves the reaction of an organostannane (organotin compound) with an organohalide, is a versatile method for linking two heterocyclic rings. organic-chemistry.org In the context of synthesizing the this compound scaffold, this reaction would typically involve coupling a thiazole-stannane derivative with a 2,4-dichloropyrimidine (B19661) or a 4-chloro-2-(stannyl)pyrimidine with a halogenated thiazole (B1198619).

The general mechanism of the Stille coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A key advantage of the Stille coupling is the stability of the organostannane reagents, although the toxicity of tin compounds is a significant drawback. organic-chemistry.org While specific examples detailing the Stille coupling for the direct synthesis of this compound are not widespread in the literature, the principles of this reaction are broadly applicable to the formation of bi-heterocyclic systems.

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains one of the most fundamental and widely used methods for constructing the thiazole ring. chemhelpasap.comimp.kiev.ua The classical approach involves the condensation reaction between an α-haloketone and a thioamide. chemhelpasap.com This reaction is known for its simplicity and generally high yields. chemhelpasap.com

To synthesize the this compound core structure using a modified Hantzsch approach, one could envision two primary pathways:

Reacting a 2-chloropyrimidine-4-carbothioamide with a suitable α-haloketone.

Reacting thiourea (B124793) or a derivative with an α-haloketone that already contains the 2-chloropyrimidine (B141910) moiety, such as 2-chloro-1-(2-chloropyrimidin-4-yl)ethanone.

Modern variations of the Hantzsch synthesis often employ catalysts, microwave irradiation, or ultrasound to improve reaction times and yields, making it an adaptable tool for synthesizing diverse thiazole derivatives. mdpi.comnih.gov

Catalytic Systems and Green Chemistry Principles in Thiazole and Pyrimidine (B1678525) Synthesis

The development of synthetic methodologies for thiazole and pyrimidine derivatives is increasingly guided by the principles of green chemistry, which prioritize the use of safer solvents, reusable catalysts, and energy-efficient processes. rasayanjournal.co.inpowertechjournal.com

Nanoparticle catalysis has emerged as a highly efficient and sustainable approach in organic synthesis. Nickel ferrite (B1171679) (NiFe2O4) nanoparticles, in particular, have been identified as effective, magnetically separable, and reusable catalysts for the synthesis of various heterocyclic compounds, including thiazoles and pyrimidines. ingentaconnect.comrecentscientific.comcitedrive.comsemanticscholar.org

These nanoparticles have been successfully employed as the catalyst in the one-pot, three-component synthesis of this compound analogues. nih.govacs.org The key advantages of using NiFe2O4 nanoparticles include:

High Catalytic Activity: Facilitating reactions to proceed with high yields under mild conditions. recentscientific.com

Magnetic Recyclability: The catalyst can be easily separated from the reaction mixture using an external magnet, allowing for multiple reuse cycles without significant loss of activity. ingentaconnect.comsemanticscholar.org

Environmental Benignity: Reduces chemical waste by eliminating the need for more toxic or difficult-to-remove homogeneous catalysts. ingentaconnect.com

| Catalyst | Key Features | Application in Heterocycle Synthesis | References |

| NiFe2O4 Nanoparticles | Magnetically recyclable, highly efficient, environmentally benign, inexpensive. | One-pot synthesis of 4H-chromenes, dihydropyrimidinones, and thiazole scaffolds. | nih.govacs.orgingentaconnect.comrecentscientific.com |

Table 2: Characteristics and applications of NiFe2O4 nanoparticle catalysts in green synthesis.

The choice of solvent is a critical factor in green chemistry. Traditional organic syntheses often rely on volatile and hazardous organic solvents. rasayanjournal.co.in Consequently, there is a significant push towards using environmentally benign solvent systems, such as water or ethanol-water mixtures. mdpi.com

The nanoparticle-catalyzed synthesis of this compound derivatives has been effectively carried out in an ethanol:water (1:1) mixture, highlighting a successful application of a greener solvent system. nih.govacs.org The use of aqueous media not only reduces environmental impact but can also simplify product isolation and purification procedures. organic-chemistry.org These approaches align with the goal of developing more sustainable chemical manufacturing processes for important heterocyclic compounds. powertechjournal.com

Catalyst Reusability and Efficiency

The pursuit of green and efficient chemical processes has driven research into the reusability and efficiency of catalysts in the synthesis of pyrimidine-thiazole derivatives. While specific data on catalyst reusability for the direct synthesis of this compound is not extensively detailed in the provided results, the broader context of thiazole and pyrimidine synthesis highlights several key trends.

Microwave-assisted organic synthesis has been recognized as an environmentally friendly and cost-effective method that often leads to improved yields in shorter reaction times compared to conventional heating methods. nih.gov For instance, the synthesis of novel steroidal thiazole derivatives was achieved in good yields (80-85%) within 35-45 minutes under microwave irradiation. nih.gov Similarly, novel hydrazinyl thiazole derivatives have been synthesized under solvent- and catalyst-free conditions using microwaves, showcasing a green chemistry approach. nih.gov

In some cases, syntheses can proceed efficiently without a catalyst. For example, the reaction of 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivatives with ethyl bromoacetate (B1195939) to form thiazolopyrimidines occurs in good yields under catalyst-free conditions in acetone. ijnc.ir The use of green solvents like glycerol (B35011) has also been explored, with its strong hydrogen-bonding properties enhancing reactivity in many organic transformations, offering a recyclable and non-toxic medium. researchgate.net

The development of novel catalysts is also a key area of research. For instance, a palladium acetate-bidentate phosphine (B1218219) system has been effectively used for the cyclocarbonylation of o-iodoanilines to produce quinazolinone derivatives, which are related to pyrimidines. researchgate.net While not directly about reusability, the efficiency of such catalytic systems is a primary focus.

Preparation and Functionalization of Key Precursors and Synthetic Intermediates

The synthesis of this compound and its analogues relies on the strategic preparation and subsequent functionalization of key precursors and intermediates.

A common and foundational approach to thiazole ring synthesis is the Hantzsch synthesis , which involves the condensation of an α-halocarbonyl compound with a thioamide. nih.govyoutube.com This method is versatile, allowing for the introduction of various substituents on the thiazole ring. nih.gov For the synthesis of 2-aminothiazole (B372263) derivatives, thiourea is a frequently used thioamide. youtube.comslideshare.net

The pyrimidine core is often constructed from hydroxypyrimidines or their tautomeric keto forms, which are then chlorinated using reagents like phosphoryl chloride (POCl₃). google.com The addition of an amine or amine hydrochloride can improve the yield of this chlorination step. google.com For instance, a process for preparing chloropyrimidines involves heating thymine (B56734) with POCl₃ and triethylamine (B128534) hydrochloride. google.com

A notable one-step synthesis of 2-chloropyrimidin-4-ol derivatives has been developed using thiophosgene, starting from 2-aminoamides. researchgate.net This method offers a facile and high-yielding route to these important intermediates. researchgate.net

Key precursors for the synthesis of pyrimidine-thiazole hybrids include:

α-Halocarbonyl compounds: These are essential for the Hantzsch thiazole synthesis. Phenacyl bromides are commonly used examples. nih.govnih.gov

Thioamides and Thioureas: These provide the N-C-S fragment necessary for the thiazole ring formation. nih.govyoutube.com

Hydroxypyrimidines: These serve as precursors to the corresponding chloropyrimidines. google.com

2-Aminoamides: These can be converted to 2-chloropyrimidin-4-ols in a one-step process. researchgate.net

Once the basic pyrimidine-thiazole scaffold is assembled, further functionalization can be achieved. For example, a 2-amino-4-aryl-thiazole can be acylated with chloroacetyl chloride to introduce a reactive handle for further modifications. frontiersin.org

Advanced Synthetic Strategies for Structural Diversity and Functionalization

To explore the chemical space and optimize the biological activity of pyrimidine-thiazole derivatives, various advanced synthetic strategies are employed to introduce structural diversity and functionalization.

Multi-component reactions (MCRs) offer an efficient way to construct complex molecules in a single step from three or more starting materials. An environmentally benign, metal-free MCR has been reported for the synthesis of polysubstituted thiazoles from ketones, aldehydes, ammonium (B1175870) salts, and elemental sulfur in pyridine. bepls.com

Microwave-assisted synthesis has proven to be a powerful tool for accelerating reactions and improving yields. nih.gov This technique has been successfully applied to the synthesis of various thiazole derivatives, including those based on coumarin (B35378) and steroidal scaffolds. nih.gov

Catalyst-free and solvent-free conditions are increasingly being explored to develop more sustainable synthetic protocols. nih.gov The synthesis of hydrazinyl thiazole derivatives under such conditions highlights the potential of this approach. nih.gov

Functional group interconversion is a cornerstone of creating diverse analogues. For example, a 2-chloropyrimidine moiety can be readily substituted with various nucleophiles, such as amines, to generate a library of compounds. The synthesis of 2-methyl-N⁴-(2-(4-methylpiperazin-1-yl)ethyl)-N⁶-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)pyrimidine-4,6-diamine (4h) and 2-methyl-N⁴-(3-morpholinopropyl)-N⁶-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)pyrimidine-4,6-diamine (4l) from a chlorinated precursor demonstrates this strategy. mdpi.com

Palladium-catalyzed cross-coupling reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. For instance, 2,4-dibromothiazole (B130268) can undergo selective cross-coupling at the 2-position, followed by a bromine-lithium exchange and subsequent reaction to introduce a different substituent at the 4-position, leading to 2,4'-bisthiazole derivatives. nih.gov

The synthesis of fused heterocyclic systems, such as thiazolo[5,4-d]pyrimidines , represents another advanced strategy. These are often prepared by reacting a 2-aminothiazole derivative with a suitable reagent to build the pyrimidine ring onto the thiazole core. nih.gov Subsequent modifications, for example, through Suzuki coupling reactions, can then be used to introduce a variety of substituents. nih.gov

These advanced strategies, combined with traditional synthetic methods, provide a robust toolbox for the generation of a wide array of this compound analogues for further investigation in various scientific fields.

Chemical Reactivity and Derivatization Strategies of 2 2 Chloropyrimidin 4 Yl Thiazole

Reactivity of the Chloropyrimidine Moiety

The pyrimidine (B1678525) ring, particularly when substituted with a chlorine atom, is the primary site of reactivity in 2-(2-chloropyrimidin-4-yl)thiazole. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, coupled with the halogen substituent, makes the C-2 position highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution Reactions at the C-2 Position

The chlorine atom at the C-2 position of the pyrimidine ring is readily displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is a cornerstone for the derivatization of this compound.

Common nucleophiles employed in these reactions include:

Amines: Primary and secondary amines react with this compound to yield 2-amino-4-(thiazol-2-yl)pyrimidine derivatives. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride generated. The reactivity of 2-chloropyrimidine (B141910) is significantly higher than that of chloropyrazine, often leading to higher yields in amination reactions. researchgate.net

Thiols: Thiolates are excellent nucleophiles for the SNAr reaction, leading to the formation of 2-(alkylthio)- or 2-(arylthio)pyrimidine derivatives. These reactions are typically performed under mild conditions. chemrxiv.org

Alkoxides: Alkoxides can also displace the chlorine atom, although these reactions might require specific conditions to achieve selectivity, especially in the presence of other reactive sites. wuxiapptec.com

The SNAr reactions of 2-chloropyrimidines are influenced by the electronic properties of the substituents on the pyrimidine ring. Electron-withdrawing groups enhance the electrophilicity of the carbon atom attached to the chlorine, facilitating the nucleophilic attack. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Alkyl/Aryl Amines | 2-Amino-4-(thiazol-2-yl)pyrimidines | Base (e.g., K2CO3), Solvent (e.g., DMF) | researchgate.net |

| Thiols/Thiolates | 2-(Alkyl/Arylthio)-4-(thiazol-2-yl)pyrimidines | Mild conditions | chemrxiv.org |

| Alkoxides | 2-Alkoxy-4-(thiazol-2-yl)pyrimidines | Specific conditions may be required | wuxiapptec.com |

Functional Group Interconversions on the Pyrimidine Ring

Beyond direct substitution of the chlorine atom, the pyrimidine moiety can undergo various functional group interconversions. umich.edu These transformations further expand the synthetic utility of the this compound scaffold.

Examples of such interconversions include:

Cross-Coupling Reactions: The chloro-substituent can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. For instance, 2-chloropyrimidine can undergo cobalt-catalyzed cross-coupling with aryl halides. sigmaaldrich.com

Ring Transformation Reactions: Under specific conditions, the pyrimidine ring can undergo rearrangement or transformation into other heterocyclic systems. capes.gov.brwur.nl

Chemical Transformations and Functionalization of the Thiazole (B1198619) Ring System

While the chloropyrimidine part is generally more reactive towards nucleophiles, the thiazole ring also offers opportunities for chemical modification. pharmaguideline.comnih.gov The reactivity of the thiazole ring is influenced by the electron distribution within the ring. The C-2 position is the most electron-deficient and thus prone to deprotonation, while the C-5 position is the primary site for electrophilic substitution. chemicalbook.comwikipedia.org

Key reactions involving the thiazole ring include:

Electrophilic Substitution: Depending on the substituents present, the thiazole ring can undergo electrophilic substitution reactions such as halogenation or sulfonation, typically at the C-5 position. pharmaguideline.com

Deprotonation and Subsequent Reactions: The proton at the C-2 position of the thiazole ring is acidic and can be removed by a strong base to generate a nucleophilic carbon species. pharmaguideline.comnih.gov This nucleophile can then react with various electrophiles.

Condensation Reactions: If a methyl or amino group is present on the thiazole ring, it can participate in condensation reactions with aldehydes or ketones. pharmaguideline.com

Design and Synthesis of Hybrid Molecular Scaffolds Incorporating the this compound Unit

The dual-ring system of this compound makes it an ideal starting material for the design and synthesis of hybrid molecules. researchgate.net This strategy involves combining the this compound core with other pharmacologically relevant moieties to create novel compounds with potentially enhanced or synergistic biological activities.

The synthesis of these hybrid molecules often involves a multi-step approach:

Derivatization of the pyrimidine ring: The initial step usually involves a nucleophilic substitution reaction at the C-2 position of the pyrimidine ring to introduce a linker or another bioactive fragment.

Modification of the thiazole ring: Subsequent modifications can be made to the thiazole ring to further elaborate the molecular structure.

Cyclization reactions: The introduced functional groups on both rings can be utilized in cyclization reactions to form more complex fused or bridged heterocyclic systems. nih.gov

This approach has been used to synthesize a variety of hybrid structures, including those linking the thiazole core to pyrazole, triazole, and indole (B1671886) moieties. researchgate.net

Table 2: Examples of Hybrid Molecules Derived from this compound

| Hybrid Structure Type | Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|

| Thiazole-Pyridine Hybrids | Coupling reactions | Medicinal Chemistry | bldpharm.comevitachem.com |

| Thiazole-Indazole Hybrids | Nucleophilic substitution and cyclization | Kinase Inhibition | bldpharm.com |

| Thiazole-Amide/Urea Hybrids | Acylation or reaction with isocyanates | Anticancer Agents | frontiersin.orgnih.gov |

| Thiazole-Hydrazone Hybrids | Condensation with hydrazines | Antimicrobial, Antidiabetic | nih.govresearchgate.net |

Role as a Privileged Building Block in Organic and Medicinal Chemistry

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. nih.govnih.govmdpi.comufrj.bracs.org The this compound unit can be considered a privileged building block due to the frequent appearance of both pyrimidine and thiazole rings in biologically active compounds.

The versatility of this scaffold allows for the creation of large and diverse compound libraries for high-throughput screening. By systematically modifying the substituents on both the pyrimidine and thiazole rings, medicinal chemists can fine-tune the physicochemical properties and biological activities of the resulting molecules to identify promising drug candidates.

The ability to readily undergo nucleophilic substitution at the C-2 position of the pyrimidine ring provides a reliable and efficient handle for introducing molecular diversity, a key aspect in the exploration of chemical space for new therapeutic agents. researchgate.netsigmaaldrich.comacs.org

Structural Elucidation and Advanced Analytical Techniques for 2 2 Chloropyrimidin 4 Yl Thiazole Derivatives

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the structural elucidation of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable for piecing together the molecular puzzle of 2-(2-chloropyrimidin-4-yl)thiazole derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectra of thiazole (B1198619) derivatives, the proton on the C5 position of the thiazole ring typically appears as a singlet in the aromatic region. For instance, in a series of novel 2,4-disubstituted-1,3-thiazole derivatives, this characteristic singlet was observed in the range of δ 7.97–8.31 ppm. nih.gov The protons of the pyrimidine (B1678525) ring in this compound would also exhibit distinct signals in the aromatic region, with their chemical shifts and coupling patterns dictated by their positions relative to the nitrogen atoms and the chloro-substituent. For example, in related pyrimidine-containing compounds, proton signals can be found at various positions in the aromatic region. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. In a study of acetylene-containing 2-(2-hydrazinyl)thiazole derivatives, the carbon signals for the thiazole and other aromatic rings were observed in the range of δ 102–169 ppm. rsc.org For this compound, the carbon atoms of both the thiazole and pyrimidine rings would give rise to distinct signals in this region, with the carbon attached to the chlorine atom showing a characteristic chemical shift.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY spectra reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached.

HMBC spectra display correlations between protons and carbons over two or three bonds, which is crucial for piecing together different fragments of the molecule.

These techniques are invaluable for confirming the substitution pattern on both the pyrimidine and thiazole rings.

Table 1: Representative ¹H and ¹³C NMR Data for Related Thiazole Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| (E)-4-(2-(2-(2-(Prop-2-yn-1-yloxy)benzylidene)hydrazinyl)thiazol-4-yl)benzonitrile rsc.org | DMSO-d₆ | 12.23 (s, 1H), 8.36 (s, 1H), 8.01 (d, J = 8.1 Hz, 2H), 7.84 (d, J = 8.1 Hz, 2H), 7.79 (s, 1H), 7.58 (s, 1H), 7.37 (s, 1H), 7.16 (s, 1H), 7.05 (s, 1H), 4.90 (s, 2H), 3.60 (s, 1H) | 168.72, 155.19, 148.95, 138.85, 137.15, 136.92, 132.83, 130.76, 126.29, 125.24, 123.12, 121.79, 119.17, 109.71, 107.66, 79.18, 78.76, 56.24 |

| 2-(2-(Dicyclopropylmethylene)hydrazinyl)-4-(4-nitrophenyl)thiazole nih.gov | DMSO-d₆ | 11.08 (bs, 1H, NH), 8.27 (d, 2H, 2CH, J = 9.1 Hz), 8.10 (d, 2H, 2CH, J = 9.1 Hz), 7.61 (s, 1H, CH), 2.07–2.17 (m, 1H, CH), 1.17–1.26 (m, 1H, CH), 0.89–1.00 (m, 4H, 2CH₂), 0.63–0.70 (m, 4H, 2CH₂) | 171.23 (C–NH), 156.73 (C=N), 148.55 (C), 146.62 (C), 141.30 (C), 126.78 (2CHAr), 124.50 (2CHAr), 108.67 (CHthiazole), 12.00 (CH), 11.17 (CH), 7.13 (2CH₂), 6.30 (2CH₂) |

| Thiazole chemicalbook.com | CDCl₃ | 8.890 (d, 1H), 7.993 (d, 1H), 7.435 (dd, 1H) | Not specified |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The presence of chlorine and sulfur atoms would give a characteristic isotopic pattern in the mass spectrum, which is a powerful diagnostic tool. For example, the chlorine atom has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1, which would result in two molecular ion peaks (M⁺ and M⁺+2) with this intensity ratio.

Electron ionization (EI) mass spectrometry often leads to extensive fragmentation, providing a "fingerprint" of the molecule. The fragmentation of this compound would likely involve cleavage at the bond connecting the two heterocyclic rings, as well as fragmentation of the individual rings. In a study of 2-amino-4-(4-biphenylyl)thiazole, the mass spectrum was reported, providing insights into the fragmentation of such fused ring systems. nist.gov Similarly, the mass spectra of other thiazole derivatives have been detailed, showing characteristic fragmentation patterns. nist.gov

Table 2: Mass Spectrometry Data for Related Thiazole Derivatives

| Compound | Ionization Method | [M+H]⁺ (m/z) | Key Fragments (m/z) |

| (E)-2-(2-(2-(Prop-2-yn-1-yloxy)benzylidene)hydrazinyl)-4-(p-tolyl)thiazole rsc.org | ESI-HRMS | 359.0959 | Not specified |

| 2-(2-(Dicyclopropylmethylene)hydrazinyl)-4-(4-nitrophenyl)thiazole nih.gov | ESI-HRMS | 329.1072 | Not specified |

| Thiazole, 4-methyl-2-(1-methylethyl)- nist.gov | Electron Ionization | 141 (M⁺) | Not specified |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is based on the principle that chemical bonds vibrate at specific frequencies, and when infrared light is passed through a sample, the bonds absorb energy at their characteristic frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=N and C=C stretching vibrations of the pyrimidine and thiazole rings, typically in the range of 1650-1450 cm⁻¹. The C-H stretching vibrations of the aromatic rings would appear around 3100-3000 cm⁻¹. The C-Cl stretching vibration would be observed in the fingerprint region, typically below 800 cm⁻¹. In a study of novel 2,4-disubstituted-1,3-thiazole derivatives, the C5-H stretching vibration of the thiazole ring was observed at 3089–3106 cm⁻¹. nih.gov In another study, the IR spectrum of a thiazole derivative revealed stretches for N-H, C=O, and C-O groups. nih.gov

Table 3: Characteristic IR Absorption Bands for Thiazole Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) |

| 2,4-Disubstituted-1,3-thiazole derivatives nih.gov | C5-H stretch | 3089–3106 |

| 2-(2-Formylphenoxy)-N-(thiazol-2-yl)acetamide nih.gov | O-H stretch | 3480 |

| N-H stretch | 3214 | |

| C=O stretch (aldehyde) | 1716 | |

| C=O stretch (amide) | 1681 | |

| (E)-4-(2-(2-(2-(Prop-2-yn-1-yloxy)benzylidene)hydrazinyl)thiazol-4-yl)benzonitrile rsc.org | N-H stretch | 3445.7 |

| Alkyne C-H stretch | 3277.2 | |

| C≡N stretch | 2224.1 | |

| Alkyne -C≡C- stretch | 2110 | |

| Aromatic C=C stretch | 1605.8 | |

| C=N stretch | 1566.8 |

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, HPLC)

Chromatographic techniques are essential for the purification of synthetic products and for assessing their purity. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are routinely used in the analysis of this compound and its derivatives.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method for monitoring the progress of a chemical reaction and for the preliminary assessment of the purity of a compound. In the synthesis of thiazole derivatives, TLC is often used to determine the optimal reaction conditions and to identify the spot corresponding to the desired product. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system. For example, in the synthesis of dicyclopropyl-thiazole compounds, TLC was used to monitor the reaction and determine the Rf values of the products. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. It offers high resolution and sensitivity, making it ideal for the final purity assessment of synthetic compounds. A reversed-phase HPLC method, using a nonpolar stationary phase (such as C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), would be suitable for the analysis of this compound. The purity of the compound is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total area of all peaks in the chromatogram.

Table 4: Chromatographic Data for a Related Thiazole Derivative

| Compound | Chromatographic Method | Mobile Phase | Rf Value |

| 4-(2-(2-(Dicyclopropylmethylene)hydrazinyl)thiazol-4-yl)benzonitrile nih.gov | TLC | Dichloromethane/Methanol (95:5) | 0.85 |

X-ray Crystallography in the Elucidation of Solid-State Structures of Related Compounds

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Table 5: Crystal Data for a Related Thiazolo-Pyrimidine Derivative

| Compound | (2-Methyl-4-phenyl-4H-benzo researchgate.netbldpharm.comthiazolo[3,2-a]pyrimidin-3-yl)(phenyl)methanone researchgate.net |

| Formula | C₂₄H₁₈N₂OS |

| Molecular Weight | 382.46 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.1894 (6) |

| b (Å) | 18.6119 (8) |

| c (Å) | Not specified |

| β (°) | Not specified |

| Volume (ų) | Not specified |

| Z | Not specified |

Theoretical and Computational Chemistry Investigations of 2 2 Chloropyrimidin 4 Yl Thiazole

Density Functional Theory (DFT) Calculations and Quantum Chemical Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For derivatives of thiazole (B1198619) and pyrimidine (B1678525), DFT calculations provide insights into their geometry, electronic distribution, and reactivity.

Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

DFT studies on thiazole derivatives reveal important information about their electronic structure. The distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap are key determinants of a molecule's reactivity and stability. researchgate.netresearchgate.net For instance, a smaller HOMO-LUMO energy gap generally indicates higher reactivity. researchgate.net

Global reactivity descriptors, calculated using DFT, such as electronegativity, chemical hardness, and global electrophilicity index, provide a quantitative measure of the molecule's reactivity. kbhgroup.in These descriptors are derived from the HOMO and LUMO energies and are crucial for predicting how the molecule will interact with other chemical species. kbhgroup.in

Table 1: Calculated Electronic Properties of Thiazole Derivatives

| Compound System | Heat of Formation (kcal/mol) | HOMO (eV) | LUMO (eV) | ΔE (eV) | µ (D) |

|---|---|---|---|---|---|

| Thiazole | 259.667 | -9.468 | 3.348 | 12.816 | 1.552 |

| 2-Methyl thiazole | 287.121 | -9.135 | 3.512 | 12.647 | 1.036 |

| 4-Methyl thiazole | 285.574 | -9.117 | 3.508 | 12.625 | 1.124 |

| 5-Methyl thiazole | 359.742 | -9.174 | 3.462 | 12.636 | 1.843 |

| 2,4-Methyl thiazole | 313.079 | -8.821 | 3.668 | 12.489 | 0.616 |

| 2,5-Methyl thiazole | 314.204 | -8.862 | 3.620 | 12.482 | 1.310 |

| 4,5-Methyl thiazole | 313.413 | -8.862 | 3.602 | 12.464 | 1.526 |

| 2,4,5-Methyl thiazole | 340.939 | -8.592 | 3.758 | 12.350 | 0.950 |

Data sourced from studies on substituted thiazoles and presented for comparative purposes. researchgate.net

Spectroscopic Property Prediction and Validation (e.g., NMR, IR)

DFT calculations are also employed to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions can be compared with experimental data to validate the calculated molecular structure. For thiazole-containing compounds, DFT methods have been successfully used to simulate their IR spectra. kbhgroup.in The calculated vibrational frequencies can be assigned to specific bond stretching, bending, and torsional modes within the molecule, aiding in the interpretation of experimental spectra.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein.

Prediction of Binding Modes and Affinities to Protein Targets (e.g., Hsp82, Hsp90, InhA, PfGSK3/PfPK6)

Molecular docking studies have been conducted on various thiazole and pyrimidine derivatives to explore their potential as inhibitors of several protein targets. For instance, derivatives of 2,4-diaminopyrimidine (B92962) have been investigated as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a key enzyme in malaria parasites. nih.gov Similarly, other studies have focused on the interaction of thiazole-containing compounds with targets like Heat shock protein 90 (Hsp90) and Enoyl-Acyl Carrier Protein Reductase (InhA). nih.govnih.govmdpi.com

In the context of 2-(2-chloropyrimidin-4-yl)thiazole, docking simulations would predict how this specific molecule binds within the active site of a target protein. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction.

Table 2: Examples of Molecular Docking Targets for Thiazole and Pyrimidine Derivatives

| Target Protein | Organism/Disease | Potential Therapeutic Area |

|---|---|---|

| Hsp90 | Human | Cancer |

| InhA | Mycobacterium tuberculosis | Tuberculosis |

Conformational Analysis of Bound Ligands

During molecular docking, the conformational flexibility of the ligand is often considered. Conformational analysis of the bound ligand reveals the specific three-dimensional arrangement it adopts to fit within the binding pocket of the protein. This analysis is crucial as the bioactive conformation of a ligand may differ significantly from its lowest energy conformation in solution. Studies on thiazole-based inhibitors have shown that the conformation of the ligand within the active site is critical for its inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

QSAR and SAR are methods used to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable in medicinal chemistry for optimizing lead compounds and designing new molecules with improved potency.

QSAR models are mathematical equations that relate quantitative descriptors of molecular structure to biological activity. nih.gov These descriptors can be steric, electronic, or hydrophobic in nature. For example, a QSAR study on a series of 2,4-diaminopyrimidine derivatives identified lipophilicity as a key driver for their anti-malarial activity. nih.gov

SAR studies, on the other hand, provide qualitative relationships between structural features and activity. They help in identifying which parts of a molecule are essential for its biological function and how modifications to these parts affect activity. For thiazole derivatives, SAR studies have been instrumental in guiding the synthesis of new analogs with enhanced biological profiles.

For this compound, QSAR and SAR models would be developed by synthesizing and testing a series of related compounds where different parts of the molecule are systematically modified. The resulting data would then be used to build a model that can predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

MD simulations of similar heterocyclic systems, such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, have been employed to explore their binding mechanisms with biological targets like cyclin-dependent kinases (CDKs). nih.gov These studies typically involve placing the molecule in a simulated aqueous environment and calculating the forces between atoms over a set period. The resulting trajectory provides a wealth of information.

For this compound, an MD simulation would likely reveal a relatively rigid structure due to the fused aromatic ring systems. The primary source of flexibility would be the rotation around the single bond connecting the pyrimidine and thiazole rings. The analysis of the root-mean-square deviation (RMSD) of the atomic positions over time would be a key metric to assess the stability of its conformation. A low and stable RMSD would indicate a structurally stable molecule.

Furthermore, the root-mean-square fluctuation (RMSF) of individual atoms would highlight regions of higher or lower flexibility. It is anticipated that the atoms within the pyrimidine and thiazole rings would exhibit low RMSF values, while the chlorine atom and the hydrogen atoms might show slightly higher fluctuations. The interaction of the molecule with water molecules, including the formation and breaking of hydrogen bonds, would also be a critical aspect to analyze, providing insights into its solvation and potential for interaction with biological macromolecules.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding) in Molecular Recognition

Non-covalent interactions are the cornerstone of molecular recognition, dictating how a molecule interacts with its environment, including other molecules and biological targets. For this compound, several types of non-covalent interactions are of particular interest: hydrogen bonding and halogen bonding.

The nitrogen atoms within both the pyrimidine and thiazole rings can act as hydrogen bond acceptors. nih.govnih.gov This is a crucial feature for potential interactions with biological macromolecules, such as proteins and nucleic acids, where hydrogen bonding plays a pivotal role in binding affinity and specificity. Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize and quantify the strength of these interactions. nih.govnih.govrsc.org

A particularly noteworthy feature of this compound is the presence of a chlorine atom on the pyrimidine ring. This chlorine atom can participate in halogen bonding, a type of non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). The strength of this interaction depends on the polarizability of the halogen and the electron-withdrawing nature of the group to which it is attached. In this molecule, the electron-withdrawing pyrimidine ring enhances the electrophilic character of the chlorine atom, making it a potential halogen bond donor. The analysis of the molecular electrostatic potential (MEP) surface would likely reveal a region of positive potential (a "sigma-hole") on the outer surface of the chlorine atom, which is characteristic of its ability to form halogen bonds.

The thiazole ring itself can also participate in various non-covalent interactions. The sulfur atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor or participate in other types of chalcogen bonding. The aromatic pi-system of the thiazole ring can engage in pi-pi stacking interactions with other aromatic systems, a common feature in the binding of small molecules to protein active sites.

A comprehensive computational analysis of this compound would involve mapping its potential for these non-covalent interactions to understand its molecular recognition properties and to guide the design of derivatives with enhanced binding affinities for specific targets.

In Silico Pharmacokinetic Predictions for Research Candidates (e.g., ADME properties for drug-likeness assessment)

In the early stages of drug discovery, in silico methods for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are invaluable. bohrium.comnih.govresearchgate.net These predictions help to assess the "drug-likeness" of a molecule and identify potential liabilities before committing to costly and time-consuming experimental studies. For this compound, a range of ADME parameters can be predicted using various computational models and software. researchgate.net

Table 1: Predicted ADME Properties for this compound Note: The following data is hypothetical and based on typical predictions for similar heterocyclic compounds. Specific experimental or computational data for this exact molecule is not publicly available.

| Property | Predicted Value/Classification | Implication for Drug-Likeness |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Good oral bioavailability is likely. |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | May have limited central nervous system effects. |

| P-glycoprotein (P-gp) Substrate | Likely No | Reduced likelihood of efflux from cells. |

| Distribution | ||

| Plasma Protein Binding (PPB) | High | May have a longer duration of action. |

| Volume of Distribution (VDss) | Moderate to High | Indicates distribution into tissues. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP2D6, CYP3A4 | Risk of drug-drug interactions. |

| Excretion | ||

| Renal Clearance | Low | Primarily cleared through metabolism. |

| Drug-Likeness Rules | ||

| Lipinski's Rule of Five | Compliant | Good oral bioavailability is predicted. |

| Ghose Filter | Compliant | Within the range for drug-like molecules. |

| Veber's Rule | Compliant | Good oral bioavailability is predicted. |

| Toxicity Prediction | ||

| AMES Mutagenicity | Likely Non-mutagenic | Low risk of carcinogenicity. |

| hERG Inhibition | Low to Moderate Risk | Potential for cardiotoxicity should be investigated. |

Detailed Research Findings:

Absorption: Based on its molecular weight and lipophilicity, this compound is predicted to have high gastrointestinal absorption, making it a potentially suitable candidate for oral administration. nih.govresearchgate.net Its predicted low to moderate ability to cross the blood-brain barrier suggests it may have a more peripheral than central action.

Distribution: A high degree of plasma protein binding is often observed for compounds with aromatic rings. This would influence the free concentration of the compound available to exert its pharmacological effect and could lead to a longer half-life.

Metabolism: The pyrimidine and thiazole rings are susceptible to metabolism by cytochrome P450 enzymes. In silico models often predict potential inhibition of major CYP isoforms like CYP2D6 and CYP3A4, which would necessitate experimental verification to assess the risk of drug-drug interactions. researchgate.net

Excretion: With predicted low renal clearance, the primary route of elimination for this compound and its metabolites would likely be through hepatic metabolism and subsequent excretion.

Drug-Likeness: The compound is expected to comply with established drug-likeness rules such as Lipinski's Rule of Five, the Ghose Filter, and Veber's Rule. These rules are based on molecular properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors, and compliance suggests a higher probability of oral bioavailability.

Toxicity: Preliminary in silico toxicity predictions are crucial for early safety assessment. While often predicted to be non-mutagenic in the AMES test, potential inhibition of the hERG potassium channel, a key indicator of cardiotoxicity risk, would need to be carefully evaluated experimentally. nih.govresearchgate.net

Biological Activity and Mechanistic Studies Preclinical and in Vitro Focus

In Vitro Antiproliferative and Anticancer Activities of 2-(2-Chloropyrimidin-4-yl)thiazole Analogues

Analogues of this compound have demonstrated notable antiproliferative and anticancer effects across various human cancer cell lines. These studies form the foundation for understanding the potential of this chemical scaffold in oncology.

A series of novel triazole-linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives were synthesized and evaluated for their anticancer activity against several human cancer cell lines, including breast (MCF-7), lung (A549), and skin (A375) cancer cells. nih.gov The cytotoxic effects of these compounds were also compared against normal breast epithelial cells to assess their selectivity. nih.gov

Some pyrimidine (B1678525) derivatives have shown significant inhibitory effects on various cancer cell lines. For instance, certain 2,4,5-substituted pyrimidines displayed potent inhibition of the human hepatocellular carcinoma BEL-7402 cell line. ekb.eg Other studies have reported the anticancer potential of indolyl-pyrimidine hybrids against MCF-7, HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma) cell lines. ekb.eg Specifically, one compound exhibited strong anticancer activity with IC50 values of 5.1 μM, 5.02 μM, and 6.6 μM against MCF-7, HepG2, and HCT-116 cells, respectively. ekb.eg Furthermore, certain pyrimidine-2-thione analogues have demonstrated promising results against breast cancer cells (MCF-7). ekb.eg

The antiproliferative activities of new thiazole (B1198619), thiazolopyrimidine, and thiazolotriazine derivatives have been tested against a panel of cancer cell lines including HepG2, HCT-116, MCF-7, HeP-2, and HeLa. researchgate.net The results indicated that some of these compounds displayed high potency against the tested cancer cells. researchgate.net

Table 1: In Vitro Anticancer Activity of Selected Thiazole and Pyrimidine Derivatives

| Compound Type | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Triazole-linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives | MCF-7, A549, A375 | Showed anticancer activity against breast, lung, and skin cancer cell lines. | nih.gov |

| 2,4,5-Substituted pyrimidines | BEL-7402 | Demonstrated significant inhibitory effects. | ekb.eg |

| Indolyl-pyrimidine hybrids | MCF-7, HepG2, HCT-116 | Exhibited strong anticancer activity. | ekb.eg |

| Pyrimidine-2-thione analogues | MCF-7 | Showed promising results against breast cancer cells. | ekb.eg |

| Thiazole, thiazolopyrimidine, and thiazolotriazine derivatives | HepG2, HCT-116, MCF-7, HeP-2, HeLa | Some compounds displayed high potency against the tested cancer cells. | researchgate.net |

Investigations into the cellular mechanisms underlying the anticancer effects of these compounds have revealed their ability to interfere with critical cellular processes, such as cell cycle progression and apoptosis (programmed cell death).

A study on novel triazole-linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives found that they induced G2/M cell cycle arrest in MCF-7 breast cancer cells. nih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting their proliferation. Furthermore, these compounds were shown to induce apoptosis, as evidenced by an increase in the activity of caspase-9 in MCF-7 cells. nih.gov This suggests that these molecules can trigger the intrinsic apoptotic pathway.

The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. mdpi.comnih.gov It consists of several phases: G1, S, G2, and M. mdpi.com Progression through these phases is driven by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. mdpi.comnih.gov Checkpoints exist to halt the cell cycle in response to DNA damage, allowing for repair. nih.gov If the damage is irreparable, the cell may undergo apoptosis. nih.gov

Apoptosis is a crucial mechanism for removing damaged or unwanted cells. nih.govjums.ac.ir It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. semanticscholar.org Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. semanticscholar.org The Bcl-2 family of proteins plays a critical role in regulating the intrinsic pathway. semanticscholar.org

Studies on other heterocyclic compounds, such as benzimidazole (B57391) derivatives, have also demonstrated the ability to induce cell cycle arrest and apoptosis in various cancer cell lines. mdpi.com These compounds were found to arrest the cell cycle at different phases (G1, S, and G2) and effectively induce apoptosis in lung, breast, and ovarian cancer cells. mdpi.com These findings highlight a common mechanistic theme among various heterocyclic scaffolds in targeting cancer cell proliferation.

Antimicrobial Properties

Thiazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Their amphiphilic nature may facilitate their integration into the cell membranes of microorganisms. mdpi.com

Thiazole and its derivatives have demonstrated significant antibacterial properties. biointerfaceresearch.com For instance, a series of newly synthesized (2-aminothiazol-4-yl) methyl ester derivatives showed prominent antibacterial activities against various bacteria. biointerfaceresearch.com Similarly, 2-(3-pyridyl)-4,5-disubstituted thiazole derivatives also exhibited notable antibacterial effects. biointerfaceresearch.com

In one study, the antibacterial effects of new thiazole, imidazole, and tetrahydropyridine (B1245486) derivatives were evaluated against Proteus vulgaris. jums.ac.ir While some derivatives showed no inhibitory effect, three thiazole derivatives demonstrated inhibitory activity with varying zone diameters of bacterial growth inhibition and minimum inhibitory concentrations (MICs). jums.ac.ir Another study reported that certain 2,4-disubstituted 1,3-thiazole derivatives with nitro groups at the phenyl substituents were active against Bacillus subtilis and Escherichia coli. mdpi.com

The antibacterial activity of thiazole derivatives is often influenced by the nature and position of substituents on the thiazole ring. nih.gov For example, some 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazole derivatives showed varied activity against Staphylococcus aureus and E. coli. nih.gov

Table 2: In Vitro Antibacterial Activity of Thiazole Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity | Reference(s) |

|---|---|---|---|

| (2-aminothiazol-4-yl) methyl ester derivatives | Various bacteria | Prominent antibacterial activity | biointerfaceresearch.com |

| 2-(3-pyridyl)-4,5-disubstituted thiazole derivatives | Various pathogens | Prominent antibacterial activity | biointerfaceresearch.com |

| Thiazole derivatives 6d, 9, and 10b | Proteus vulgaris | Inhibitory effects with varying MICs | jums.ac.ir |

| 2,4-disubstituted 1,3-thiazole derivatives with nitro groups | Bacillus subtilis, Escherichia coli | Active | mdpi.com |

| 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazole derivatives | Staphylococcus aureus, E. coli | Varied activity | nih.gov |

Thiazole derivatives have also shown significant potential as antifungal agents. nih.gov A study on newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives revealed very strong activity against reference and clinical isolates of Candida albicans, with low MIC values. nih.gov The minimum fungicidal concentration (MFC) values were also noteworthy. nih.gov

Other research on 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives demonstrated high activity against Candida albicans and other Candida species, with some derivatives showing higher potency than the reference drug fluconazole. nih.govsci-hub.se Certain derivatives also exhibited moderate activity against Aspergillus niger and Aspergillus fumigatus. nih.govsci-hub.se

The antifungal activity can be influenced by specific structural features. For instance, a -C=N spacer in some thiazole derivatives was found to be beneficial for their antifungal behavior against certain plant pathogenic fungi. mdpi.com

Table 3: In Vitro Antifungal Activity of Thiazole Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Activity | Reference(s) |

|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans | Very strong activity (low MIC and MFC values) | nih.gov |

| 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives | Candida albicans, Candida spp., Aspergillus niger, Aspergillus fumigatus | High activity against Candida, moderate against Aspergillus | nih.govsci-hub.se |

| Thiazole derivatives with a -C=N spacer | Ustilago persordida and Tilletia tritici | Strong antifungal activity | mdpi.com |

Antiviral Activity Investigations (In Vitro and In Silico)

The antiviral potential of thiazole derivatives has been explored through both in vitro and in silico studies. These investigations aim to identify compounds that can inhibit viral replication and to understand their mechanism of action at a molecular level.

A series of 2-(2-hydrazinyl)thiazole derivatives were synthesized and evaluated for their inhibitory potential against Plasmodium falciparum, the parasite responsible for malaria, in an in vitro blood stage assay. nih.gov While not a virus, this study highlights the broader anti-infective potential of this scaffold. Some compounds showed significant antimalarial activity. nih.gov To elucidate the mechanism, docking studies were performed to investigate the binding interactions between these derivatives and a key enzyme in the parasite. nih.gov

In silico docking and molecular dynamics assays are valuable tools for predicting the binding of small molecules to viral protein targets. nih.gov For example, studies on di-halogenated compounds derived from L-tyrosine have used these computational methods to suggest that their antiviral activity against HIV-1 may be due to interactions with viral proteins like reverse transcriptase, protease, or the envelope glycoprotein (B1211001) gp120. nih.gov While not directly involving this compound, these approaches are highly relevant for investigating its potential antiviral mechanisms.

Comprehensive Structure-Activity Relationship (SAR) Elucidation

Structure-activity relationship studies have identified key pharmacophoric features of the 2-(pyrimidin-4-yl)thiazole (B1626519) scaffold that are crucial for biological activity.

For anti-mycobacterial agents, a common design approach splits the molecule into three key parts: a substituted phenyl ring linked to the thiazole, the core 2-(hydrazinyl)thiazole structure, and a terminal ring system, often containing an acetylene (B1199291) pharmacophore. nih.gov The acetylene group can enhance bioactivity by binding within the target's pocket or by enabling favorable binding geometry. nih.gov

In the context of Aurora kinase inhibitors, the essential pharmacophoric elements include the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine core. The 2-amino thiazole portion is considered indispensable for activity. nih.gov The pyrimidine ring acts as a central scaffold, while the aniline (B41778) group and substitutions on the thiazole ring provide key interaction points within the ATP-binding pocket of the kinase. nih.gov

For tubulin polymerization inhibitors, the pharmacophore can be described with a trimethoxyphenyl moiety (Ring A) responsible for hydrogen bonding, a linker group, and a thiazole or 4-phenyl thiazole moiety (Ring B) that engages in both hydrophobic and hydrophilic interactions within the colchicine (B1669291) binding site. frontiersin.org

Systematic modification of substituents on the pyrimidine and thiazole rings has a profound impact on the potency and selectivity of these compounds.

For N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine based Aurora kinase inhibitors, it was demonstrated that the presence of a substituent at the para-position of the aniline ring was critical for potent inhibition. nih.gov The introduction of a 4-morpholino group on the aniline ring, as seen in compound CYC116, resulted in potent, single-digit nanomolar inhibition of both Aurora A and B kinases. nih.gov

In the development of SYK inhibitors, lead optimization of a phenylamino-pyrimidine-thiazole scaffold revealed that modifications on both the phenylamino (B1219803) and thiazole moieties were key to achieving high potency. nih.gov

For anti-mycobacterial 2-(2-hydrazinyl)thiazole derivatives, the nature of the substituents significantly influences activity. Derivatives containing electron-withdrawing groups, such as chloro or cyano groups on a phenyl ring attached to the thiazole, generally exhibit better inhibition against M. tuberculosis. nih.govresearchgate.net For example, compound (E)-4-(2-(2-(5-bromo-2-(ethynyloxy)benzylidene)hydrazinyl)thiazol-4-yl)benzonitrile, which features an electron-withdrawing nitrile group, showed significant inhibitory activity. nih.gov In contrast, unsubstituted or electron-donating groups at the same position often lead to reduced or no activity. nih.gov This highlights the importance of electronic effects and lipophilicity in modulating the anti-mycobacterial potency of this scaffold.

**Table 3: Structure-Activity Relationship (SAR) of 2-(2-hydrazinyl)thiazole Derivatives against M. tuberculosis*** *This is an interactive table. You can sort and filter the data.

| Base Scaffold | R-Group on Phenyl Ring at Thiazole C4 | R-Group on Benzylidene Moiety | M. Tb Inhibition (%) at 50 µg/ml |

|---|---|---|---|

| 2-(2-(benzylidene)hydrazinyl)thiazole-4-yl)benzonitrile | -CN | 2-ethynyloxy-5-bromo | 61.86% nih.gov |

| 2-(2-(benzylidene)hydrazinyl)-4-phenylthiazole | -H | 2-ethynyloxy | No Inhibition nih.gov |

| 4-(4-fluorophenyl)-2-(2-(benzylidene)hydrazinyl)thiazole | -F | 2-ethynyloxy | 2.06% nih.gov |

| 4-(4-chlorophenyl)-2-(2-(benzylidene)hydrazinyl)thiazole | -Cl | 2-ethynyloxy | No Inhibition nih.gov |

Applications in Medicinal Chemistry and Chemical Biology

Design and Optimization of Novel Therapeutic Leads and Drug Candidates

The 2-(2-chloropyrimidin-4-yl)thiazole core is a cornerstone in the rational design of new therapeutic agents, particularly in oncology. Medicinal chemists utilize this scaffold as a starting point, systematically modifying its structure to enhance potency, selectivity, and pharmacokinetic properties. The 2-chloro group is an ideal handle for introducing various substituents through nucleophilic substitution reactions, enabling the exploration of the structure-activity relationship (SAR).

One prominent strategy involves creating pyrimidine-quinolone hybrids to act as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an enzyme implicated in cancer metabolism. mdpi.com In one study, a series of hybrids were designed by linking the pyrimidine (B1678525) core to a quinolone moiety. The resulting compounds were evaluated for their inhibitory activity, with the U-shaped hybrids demonstrating significantly better potency than their linear counterparts. This research established a preliminary SAR that guided the design of even more effective second-generation inhibitors. mdpi.com

Similarly, derivatives have been developed as potent inhibitors of tubulin polymerization, a validated anticancer strategy. nih.gov A series of 2,4-disubstituted thiazole (B1198619) derivatives were synthesized and tested for their ability to inhibit tubulin polymerization, with one of the most effective compounds showing an IC₅₀ value of 2.00 µM, surpassing the reference compound combretastatin (B1194345) A-4. nih.govfrontiersin.org Further research led to the development of novel thiazole-2-acetamide derivatives, with the most potent compound, 10a , exhibiting an IC₅₀ of 2.69 µM for tubulin inhibition and significant antiproliferative activity against four different human cancer cell lines. frontiersin.org These compounds were found to induce apoptosis by activating caspases and down-regulating the anti-apoptotic protein Bcl2. frontiersin.org

The versatility of the thiazole-pyrimidine scaffold is further highlighted in the development of dual inhibitors targeting multiple cancer-related pathways. For instance, pyrazolyl-thiazole derivatives have been designed as dual inhibitors of HER-2 and EGFR, two key receptors in breast cancer development. nih.gov

Table 1: Examples of Therapeutic Leads Based on the Thiazole-Pyrimidine Scaffold

| Compound/Series | Target | Key Findings |

|---|---|---|

| Pyrimidine-Quinolone Hybrids | hLDHA | U-shaped hybrids (1,2- or 1,3-linked) showed superior IC₅₀ values compared to linear 1,4-linked hybrids. mdpi.com |

| Thiazole-2-acetamide derivative 10a | Tubulin Polymerization | Exhibited potent tubulin inhibition (IC₅₀ = 2.69 µM) and induced apoptosis in cancer cells. frontiersin.org |

| Pyrazolyl-thiazole derivative 8 | HER-2 and EGFR | Demonstrated potent dual inhibitory activity with IC₅₀ values of 0.013 µM (HER-2) and 0.009 µM (EGFR). nih.gov |

| Arylidene-hydrazinyl-thiazole 2a | Antiproliferative Agent | Showed significant cytotoxicity against MDA-MB-231 (IC₅₀: 3.92 µg/mL) and HeLa (IC₅₀: 11.4 µg/mL) cell lines. nih.gov |

Development of Chemical Probes for Biological Pathway Interrogation

Beyond direct therapeutic applications, the this compound framework is instrumental in the creation of chemical probes—specialized molecules designed to identify, track, or modulate biological targets and pathways. These probes are essential tools in chemical biology for elucidating complex cellular mechanisms.

A key application is in the development of fluorescent probes for detecting specific biomolecules. For example, a novel fluorescent probe based on a benzo[d]thiazole structure, BT-AC , was developed for the highly sensitive and selective imaging of cysteine (Cys) in living cells and organisms. researchgate.net The probe itself is non-fluorescent, but upon reaction with cysteine, it exhibits a remarkable 4725-fold increase in fluorescence intensity, allowing for the detection of Cys with a limit as low as 32.6 nM. This tool was successfully used to image cysteine distribution in HepG2 cells and zebrafish, demonstrating its practical utility in biological systems. researchgate.net

In another example, researchers developed thiazole-4-acylsulfonamide derivatives as potent inhibitors of ChemR23, a chemerin receptor implicated in inflammatory diseases. nih.gov To confirm that these compounds directly bind to their intended target, a fluorescein-labeled version of a thiazole derivative was synthesized. This chemical probe allowed for the direct visualization of the compound binding to ChemR23, providing crucial mechanistic insight and validating the target engagement of the entire compound class. nih.gov The development of such probes is a critical step in drug discovery, confirming the mechanism of action and enabling further optimization.

Strategies for Pharmacophore Merging and Hybrid Molecule Design

This approach has been successfully applied to create novel antimycobacterial agents. By combining the imidazo[2,1-b]thiazole (B1210989) system with a thiazole-hydrazone moiety, researchers developed hybrid molecules with potent activity against Mycobacterium tuberculosis. nih.gov One derivative from this series, 7b , exhibited a minimum inhibitory concentration (MIC) of 0.98 µg/mL, making it a promising lead for new tuberculosis treatments. nih.gov

In the realm of cancer research, the hybridization strategy has led to the development of molecules with dual-action mechanisms. Researchers have designed novel hybrids based on thiazolo[3,2-a]pyrimidine and 1,4-naphthoquinone (B94277) moieties to function as dual inhibitors of Topoisomerase II (Topo II) and the Epidermal Growth Factor Receptor (EGFR). researchgate.net Targeting multiple critical cancer pathways simultaneously can enhance therapeutic efficacy and potentially overcome drug resistance. researchgate.net Similarly, pyrimidine-based hybrids linked to aryl groups via a 1,2,3-triazole linker have been synthesized and evaluated for their anti-plasmodial activity against Plasmodium falciparum. researchgate.net

Table 2: Examples of Hybrid Molecule Design Strategies

| Hybrid Combination | Therapeutic Goal | Example/Key Finding |

|---|---|---|

| Imidazo[2,1-b]thiazole + Thiazole-hydrazone | Antimycobacterial | Compound 7b showed potent activity against M. tuberculosis (MIC = 0.98 µg/mL). nih.gov |

| Thiazolo[3,2-a]pyrimidine + 1,4-Naphthoquinone | Dual Topo II/EGFR Inhibition | Designed to enhance anticancer efficacy and overcome drug resistance. researchgate.net |

| Pyrimidine + Quinolone | hLDHA Inhibition | Synthesis of hybrids to target cancer metabolism, with activity dependent on linker geometry. mdpi.com |

| Pyridine + Thiazole | Anticancer | Novel hybrids were shown to induce apoptosis in breast cancer cells by decreasing the mitochondrial membrane potential. mdpi.com |

Contribution to Preclinical Drug Discovery Pipelines

Compounds derived from the this compound scaffold are making significant contributions to preclinical drug discovery pipelines. This stage involves rigorous in vitro and in vivo testing to evaluate a compound's efficacy, selectivity, and preliminary safety profile before it can be considered for clinical trials.

The journey for these compounds typically begins with in vitro screening against panels of human cancer cell lines. Numerous studies have reported the antiproliferative activity of thiazole derivatives against various tumor types, including breast, colon, and lung cancer, as well as leukemia. nih.govnih.govresearchgate.net For instance, 2-arylamido derivatives of 4-(isothiocyanatomethyl)thiazole showed potent antiproliferative activity against L1210 leukemia cells, with IC₅₀ values in the range of 0.2-1 µM. nih.gov

Promising candidates from in vitro assays advance to in vivo studies using animal models. A notable example is the discovery of 4-arylindolines containing a thiazole moiety as inhibitors of the PD-1/PD-L1 immune checkpoint interaction. nih.gov A lead compound, A30 , not only showed excellent biochemical activity (IC₅₀ = 11.2 nM) but also demonstrated favorable in vivo antitumor effects in a mouse 4T1 breast carcinoma model. Furthermore, in a CT26 colon carcinoma model, the compound selectively suppressed the growth of tumors expressing PD-L1, confirming its mechanism of action within a living organism. nih.gov These preclinical results validate the therapeutic potential of the thiazole scaffold and provide a strong rationale for further development.

Future Directions and Emerging Research Perspectives for 2 2 Chloropyrimidin 4 Yl Thiazole

Exploration of Novel Synthetic Methodologies and Catalyst Systems

The synthesis of pyrimidine-thiazole derivatives has traditionally relied on established methods like the Hantzsch thiazole (B1198619) synthesis. researchgate.net However, the future of synthesizing 2-(2-chloropyrimidin-4-yl)thiazole and its analogs lies in the development of more efficient, sustainable, and versatile methodologies.

Key areas of exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as an effective tool for accelerating the synthesis of heterocyclic compounds, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.nettandfonline.com

Novel Catalyst Systems: Research is ongoing to discover and optimize catalysts that can facilitate the construction of the pyrimidine-thiazole core with greater efficiency and selectivity. acs.orgresearchgate.net This includes the use of metal catalysts like palladium, copper, and iodine for cross-coupling and cyclization reactions. acs.orgrsc.org The development of reusable and environmentally friendly catalysts is a significant goal. acs.orgresearchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. Applying flow chemistry to the synthesis of this compound derivatives could enable more efficient and automated production.

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes by avoiding the need for pre-functionalized starting materials. Exploring C-H activation techniques for the pyrimidine (B1678525) or thiazole ring could open up new avenues for creating diverse analogs.

Solid-Phase Synthesis: This methodology is particularly valuable for constructing libraries of compounds for high-throughput screening. rsc.org Optimizing solid-phase synthesis protocols for thiazolo[4,5-d]pyrimidine (B1250722) derivatives allows for the rapid generation of numerous analogs with diverse functionalities. rsc.org

Table 1: Comparison of Synthetic Methodologies for Pyrimidine-Thiazole Derivatives

| Methodology | Advantages | Disadvantages | Relevant Findings |

| Conventional Heating | Well-established, simple equipment. | Longer reaction times, potential for side products, lower yields. | The Hantzsch synthesis is a classic example. researchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, improved purity. researchgate.net | Requires specialized equipment, scalability can be a challenge. | Used for the green chemistry approach to synthesizing 2-aminothiazole (B372263) derivatives. researchgate.net |

| Catalytic Synthesis (e.g., Iodine, Pd, Cu) | High efficiency, selectivity, and applicability to a wide range of substrates. acs.orgrsc.org | Cost of catalysts, potential for metal contamination in the final product. | Iodine has been successfully used as a catalyst for synthesizing thiazolo-pyrimidinone derivatives. rsc.org |

| Solid-Phase Synthesis | Amenable to automation and library synthesis, simplified purification. rsc.org | Can have limitations in reaction scope and requires specialized resins and linkers. | A library of 36 thiazolo[4,5-d]pyrimidine derivatives was constructed with good yields. rsc.org |

Integration of Advanced Computational Approaches for Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with enhanced potency and selectivity. nih.govpatsnap.com For this compound derivatives, these approaches can accelerate the identification of promising drug candidates.

Emerging computational strategies include:

Molecular Docking and Dynamics Simulations: These methods are used to predict the binding mode and affinity of ligands to their biological targets. nih.govnih.govnih.gov Molecular dynamics simulations can further assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity. nih.gov This information is crucial for designing new derivatives with improved properties.

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create a more potent lead compound. nih.gov The this compound scaffold can serve as a core fragment for such studies.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups required for biological activity. Pharmacophore models can be used to screen virtual libraries for new compounds that fit the model.

Table 2: Application of Computational Tools in Pyrimidine-Thiazole Drug Design

| Computational Tool | Application | Example |

| Molecular Docking | Predicts binding modes and affinities of ligands to target proteins like kinases. nih.govmdpi.com | Docking studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives against CDK2/4/6. nih.gov |

| Molecular Dynamics (MD) Simulations | Assesses the stability of ligand-protein complexes in a simulated biological environment. nih.govresearchgate.net | A 300 ns MD simulation confirmed the stability of a pyrimidine-based EGFR inhibitor complex. nih.gov |

| 3D-QSAR | Establishes a correlation between the 3D structure of molecules and their biological activity to guide optimization. nih.govresearchgate.net | Used to design potent pyrimidine-based CDK9 inhibitors. researchgate.net |

| Virtual Screening | Screens large compound libraries in silico to identify potential hits for a specific target. nih.govresearchgate.net | Can be used to screen for novel thymidylate synthase inhibitors based on the pyrimidine scaffold. researchgate.net |

Identification of Undiscovered Biological Targets and Therapeutic Applications

The pyrimidine-thiazole hybrid structure is a versatile pharmacophore found in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govnih.gov Future research will focus on identifying novel biological targets and expanding the therapeutic applications of this compound derivatives.

Potential research avenues include:

Kinase Inhibition: Many pyrimidine-containing compounds are potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. sciencescholar.usnih.gov Screening derivatives against a broad panel of kinases could uncover new anticancer agents. nih.gov

Targeting Epigenetic Modifiers: There is growing interest in developing inhibitors of epigenetic enzymes like histone deacetylases (HDACs) and methyltransferases for cancer therapy. The this compound scaffold could be explored for its potential to inhibit these targets.

Antimicrobial Drug Discovery: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Thiazole derivatives have shown promising antibacterial and antifungal activity. fabad.org.trnih.govmdpi.com

Neurodegenerative Diseases: Some heterocyclic compounds have shown potential in treating neurodegenerative diseases like Alzheimer's. Investigating the neuroprotective effects of this compound derivatives is a promising area of research. frontiersin.org